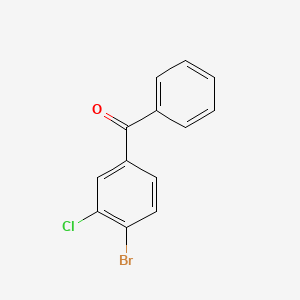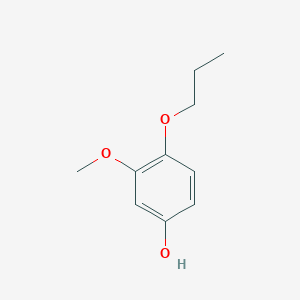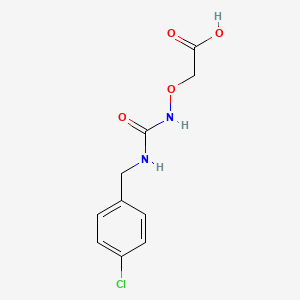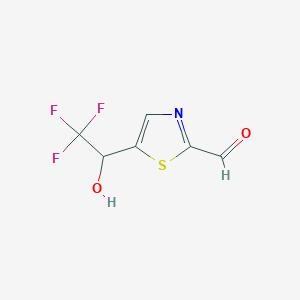
2-(Aminomethyl)quinolin-8-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)quinolin-8-olhydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of an aminomethyl group at the 2-position and a hydroxyl group at the 8-position on the quinoline ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)quinolin-8-olhydrochloride typically involves the Mannich reaction, a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction involves the condensation of 8-hydroxyquinoline with formaldehyde and a primary or secondary amine under mild conditions . The reaction is usually carried out in an aprotic solvent such as acetone under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the Mannich reaction can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as tetrabutylammonium iodide can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)quinolin-8-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Aminomethyl)quinolin-8-olhydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, making it useful in studying metalloproteins and metalloenzymes.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)quinolin-8-olhydrochloride involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its antimicrobial and antifungal properties.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.
7-Iodo-8-hydroxyquinoline: Known for its potent anticancer activity.
Uniqueness
2-(Aminomethyl)quinolin-8-olhydrochloride is unique due to the presence of the aminomethyl group, which enhances its solubility and reactivity compared to other 8-hydroxyquinoline derivatives. This modification also imparts additional biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-(aminomethyl)quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8;/h1-5,13H,6,11H2;1H |
InChI Key |
AAYJIQLOFBWVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[2-(4-Ethynyl-phenoxy)-ethyl]-pyrrolidine](/img/structure/B8454037.png)



